2-Amino-4-(1H-indol-4-yl)benzoic acid
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Overview
Description
2-Amino-4-(1H-indol-4-yl)benzoic acid is a compound that features both an indole and a benzoic acid moiety. Indole derivatives are significant in natural products and pharmaceuticals due to their diverse biological activities . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(1H-indol-4-yl)benzoic acid can be achieved through several methods. One efficient method involves a one-pot synthesis where 2-aminobenzoyl derivatives are prepared . This method typically yields high purity products with yields ranging from 84% to 99%.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(1H-indol-4-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions, particularly electrophilic aromatic substitution due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitrating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Amino-4-(1H-indol-4-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-(1H-indol-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Amino-4-(1H-indol-4-yl)benzoic acid can be compared with other indole derivatives and benzoic acid derivatives:
Indole Derivatives: Compounds like tryptophan and serotonin share the indole moiety and exhibit significant biological activities.
Benzoic Acid Derivatives: Compounds such as salicylic acid and para-aminobenzoic acid are similar in structure and are widely used in pharmaceuticals and cosmetics.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and applications, making it a valuable subject of study.
Properties
CAS No. |
948006-00-6 |
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Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-amino-4-(1H-indol-4-yl)benzoic acid |
InChI |
InChI=1S/C15H12N2O2/c16-13-8-9(4-5-12(13)15(18)19)10-2-1-3-14-11(10)6-7-17-14/h1-8,17H,16H2,(H,18,19) |
InChI Key |
UWHWXHSMADOJLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C3=CC(=C(C=C3)C(=O)O)N |
Origin of Product |
United States |
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